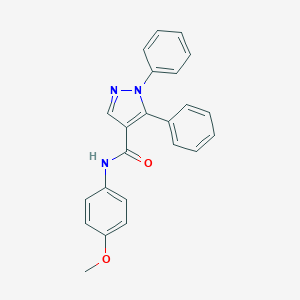![molecular formula C17H11F3N4S B287437 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287437.png)
6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazolo-thiadiazole derivatives, which have been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular signaling pathways. For example, it has been reported to inhibit the expression of inflammatory cytokines and promote the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to modulate various cellular signaling pathways. This makes it a promising compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases. Another direction is the investigation of the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, the development of new methods for synthesizing this compound with higher solubility could also be an area of future research.
Conclusion:
In conclusion, 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in scientific research. Its ability to modulate various cellular signaling pathways makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing this compound with higher solubility.
合成法
The synthesis of 6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylhydrazine with 3-(trifluoromethyl)benzoyl isothiocyanate to form 4-methylphenyl-3-(trifluoromethyl)phenylthiourea. This compound is then reacted with 2-bromo-1-nitrobenzene to produce the final product.
科学的研究の応用
6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research. It has been reported to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H11F3N4S |
分子量 |
360.4 g/mol |
IUPAC名 |
6-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c1-10-5-7-11(8-6-10)15-23-24-14(21-22-16(24)25-15)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3 |
InChIキー |
WTOUAKPRUSUMIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)




![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)




